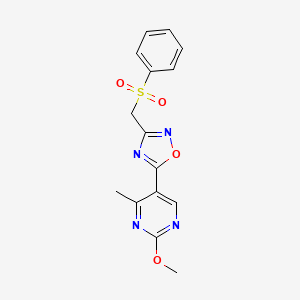

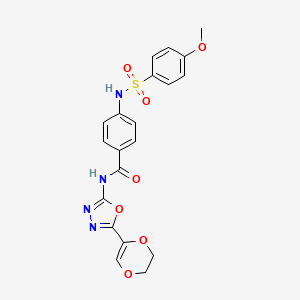

5-(2-甲氧基-4-甲基嘧啶-5-基)-3-((苯磺酰基)甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. These compounds have been the subject of extensive research due to their potential applications in medicinal chemistry, particularly as antiviral and antibacterial agents .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or hydrazides. For instance, the synthesis of related compounds has been reported where different organic acids were converted into corresponding esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols were further reacted with substituted piperidines to yield the final oxadiazole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, NMR, IR, and mass spectrometry. For example, crystal structure studies and DFT calculations have been performed on similar compounds to determine their reactive sites and to understand the nature of intermolecular contacts .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the presence of substituents on the oxadiazole ring. The introduction of methoxy and methyl groups, as seen in the compound of interest, can affect the electron density and thus the reactivity of the molecule. The reactivity can be explored through computational methods such as DFT to predict reactive sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of a phenylsulfonyl group could increase the compound's polarity and potentially its solubility in polar solvents. The methoxy and methyl substituents may contribute to the lipophilicity of the compound. These properties are crucial for the biological activity and pharmacokinetic profile of the compound .

Biological Activity Analysis

The biological activity of oxadiazole derivatives is a key area of interest. Compounds similar to the one have been evaluated for their antiviral activities against tobacco mosaic virus (TMV) and have shown promising results. Some derivatives have exhibited better curative effects than commercial antiviral products . Additionally, oxadiazole derivatives have been screened for antibacterial activity against Gram-negative and Gram-positive bacteria, with some compounds showing moderate to significant activity . Furthermore, these compounds have been tested for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases .

科学研究应用

药理应用

与 5-(2-甲氧基-4-甲基嘧啶-5-基)-3-((苯磺酰基)甲基)-1,2,4-恶二唑 结构相似的化合物已被研究其药理特性。例如,类似物已被合成并评估其对 5-HT(1B/1D) 受体的有效和选择性拮抗作用,在增强血清素释放和神经学研究中的潜在应用方面显示出有希望的结果 (Liao 等人,2000)。

抗菌活性

另一个研究领域涉及类似化合物的 N-取代衍生物的合成和评估及其抗菌活性。这些研究强调了含 1,3,4-恶二唑的化合物对革兰氏阴性菌和革兰氏阳性菌的潜力,表明在开发新的抗菌剂方面有应用 (Khalid 等人,2016)。

缓蚀

1,3,4-恶二唑衍生物的缓蚀性能已被评估其在硫酸介质中保护低碳钢的功效。通过物理化学和理论研究,此类化合物已证明具有作为缓蚀剂的潜力,表明其在材料科学和工程应用中的重要性 (Ammal 等人,2018)。

材料科学和有机电子

此外,含恶二唑的化合物已被探索其在有机发光二极管 (OLED) 中的应用。此类化合物的合成和结构分析揭示了它们在 OLED 中作为空穴阻挡材料的潜力,有助于开发更有效的电子设备 (Wang 等人,2001)。

属性

IUPAC Name |

3-(benzenesulfonylmethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-10-12(8-16-15(17-10)22-2)14-18-13(19-23-14)9-24(20,21)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIDLXBEIUZCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)

![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)